molecular formula C9H9ClFIO B14020968 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

Cat. No.: B14020968
M. Wt: 314.52 g/mol
InChI Key: KHGQKAFNJVUPLV-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques is crucial for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-fluoro-3-iodo-2-methoxybenzene
  • 5-Chloro-1-fluoro-3-iodo-2-ethoxybenzene
  • 5-Chloro-1-fluoro-3-iodo-2-propoxybenzene

Uniqueness

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H9ClFIO

Molecular Weight

314.52 g/mol

IUPAC Name

5-chloro-1-fluoro-3-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9ClFIO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3

InChI Key

KHGQKAFNJVUPLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

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